molecular formula C17H20ClFN2O2 B2525040 N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418668-62-7

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride

Cat. No.: B2525040
CAS No.: 2418668-62-7
M. Wt: 338.81
InChI Key: WAHHBFKCJBELAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group attached to an oxane ring, a fluoronaphthalene moiety, and a carboxamide group. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate reagent.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Fluoronaphthalene Moiety: This step often involves a nucleophilic substitution reaction, where a fluoronaphthalene derivative is reacted with a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid or its derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyltetrahydropyran: This compound shares the aminomethyl and oxane ring structure but lacks the fluoronaphthalene and carboxamide groups.

    N-[4-(Aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: This compound has a similar oxane ring and aminomethyl group but differs in the other functional groups attached.

Uniqueness

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.ClH/c18-15-6-5-14(12-3-1-2-4-13(12)15)16(21)20-17(11-19)7-9-22-10-8-17;/h1-6H,7-11,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHBFKCJBELAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)NC(=O)C2=CC=C(C3=CC=CC=C32)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.